Ethylhexanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

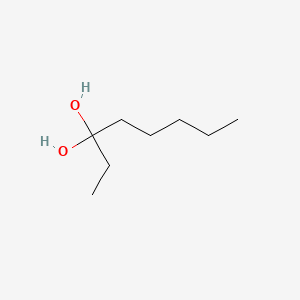

Structure

3D Structure

Properties

CAS No. |

29656-68-6 |

|---|---|

Molecular Formula |

C8H18O2 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

octane-3,3-diol |

InChI |

InChI=1S/C8H18O2/c1-3-5-6-7-8(9,10)4-2/h9-10H,3-7H2,1-2H3 |

InChI Key |

AZJXQVRPBZSNFN-UHFFFAOYSA-N |

SMILES |

CCCCCC(CC)(O)O |

Canonical SMILES |

CCCCCC(CC)(O)O |

Other CAS No. |

29656-68-6 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide to the Synthesis of 2-Ethyl-1,3-hexanediol: Reaction Mechanisms and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis of 2-ethyl-1,3-hexanediol, a versatile chemical intermediate and solvent. The document focuses on the core chemical principles, detailing the reaction mechanisms, kinetics, and experimental protocols essential for its laboratory synthesis and process scale-up.

Overview of Synthesis Pathway

The primary industrial route for producing 2-ethyl-1,3-hexanediol is a two-step process commencing with the self-condensation of n-butyraldehyde.[1][2] This is followed by the selective hydrogenation of the resulting intermediate.

The overall transformation can be summarized as follows:

-

Aldol Condensation: Two molecules of n-butyraldehyde undergo a base-catalyzed aldol addition reaction to form the intermediate, 2-ethyl-3-hydroxyhexanal (commonly known as butyraldol).[3][4]

-

Hydrogenation: The aldehyde functional group of 2-ethyl-3-hydroxyhexanal is subsequently reduced, typically via catalytic hydrogenation, to yield the final product, 2-ethyl-1,3-hexanediol.[1]

This pathway is favored because it builds the required carbon skeleton and introduces the hydroxyl groups in a controlled manner. Careful control of reaction conditions is necessary to prevent side reactions, such as the dehydration of the aldol intermediate to 2-ethyl-2-hexenal, which is a precursor for a different industrial chemical, 2-ethylhexanol.

Caption: Overall two-step synthesis route for 2-ethyl-1,3-hexanediol.

Reaction Mechanisms

Step 1: Base-Catalyzed Aldol Condensation

The aldol condensation of n-butyraldehyde is initiated by a base (e.g., hydroxide ion, OH⁻) which abstracts an acidic α-hydrogen from one molecule of the aldehyde to form a resonance-stabilized enolate ion.[4][5] This enolate is a potent nucleophile. The nucleophilic enolate then attacks the electrophilic carbonyl carbon of a second n-butyraldehyde molecule. Subsequent protonation of the resulting alkoxide by a water molecule regenerates the base catalyst and yields the β-hydroxy aldehyde, 2-ethyl-3-hydroxyhexanal.[4]

Caption: Mechanism of the base-catalyzed aldol condensation of n-butyraldehyde.

Step 2: Catalytic Hydrogenation

The hydrogenation of the 2-ethyl-3-hydroxyhexanal intermediate is a heterogeneous catalytic process. Raney nickel is a commonly employed catalyst due to its high activity.[1] The mechanism involves the adsorption of both the hydrogen gas and the aldehyde group of the intermediate onto the active sites of the nickel catalyst surface. Hydrogen is dissociatively adsorbed as hydrogen atoms. The adsorbed aldehyde is then sequentially hydrogenated, forming the primary alcohol, 2-ethyl-1,3-hexanediol. The product then desorbs from the catalyst surface.

Caption: General mechanism for the catalytic hydrogenation of an aldehyde.

Reaction Kinetics

The overall rate of synthesis is governed by the kinetics of both the aldol condensation and the subsequent hydrogenation step.

Kinetics of Aldol Condensation

The kinetics of the n-butyraldehyde self-condensation are highly dependent on the catalyst system used.

-

Homogeneous Base Catalysis (NaOH): In a biphasic system with aqueous NaOH, the reaction rate is first order with respect to both n-butyraldehyde and the hydroxide catalyst.[6][7] The activation energy has been determined to be approximately 56.5 kJ/mol.[6][7]

-

Heterogeneous Solid Base Catalysis: With solid catalysts, such as cerium-modified alumina (Ce-Al₂O₃), the reaction follows second-order kinetics for the forward reaction.[8][9] The activation energy is generally higher compared to homogeneous catalysis.

The table below summarizes key kinetic parameters from the literature for different catalytic systems.

| Catalyst System | Rate Law (Forward Reaction) | Activation Energy (Ea) | Pre-exponential Factor (A) | Reference(s) |

| NaOH (aq) | r = k[n-butyraldehyde][NaOH] | 56.5 ± 1.7 kJ/mol | Not Reported | [6][7] |

| Ce-Al₂O₃ | r = k[n-butyraldehyde]² | 79.60 kJ/mol | 5.745 x 10⁵ m³/(kmol·s) | [8][9][10] |

| Chitosan | Autocatalytic Model | Eₐ₁ = 41.2 ± 0.7 kJ/molEₐ₂ = 44.6 ± 2.1 kJ/mol | k₁₀ = 1.214 x 10³k₂₀ = 7.367 x 10⁵ | [11] |

Kinetics of Hydrogenation

Specific kinetic data for the hydrogenation of 2-ethyl-3-hydroxyhexanal is limited. However, extensive studies on the hydrogenation of the related compound, 2-ethyl-2-hexenal, provide valuable insights. This process involves two sequential hydrogenation steps: first the C=C double bond, then the C=O aldehyde group. For the synthesis of 2-ethyl-1,3-hexanediol from 2-ethyl-3-hydroxyhexanal, only the kinetics of the C=O bond hydrogenation are relevant.

The data below is for the second step (hydrogenation of 2-ethylhexanal to 2-ethylhexanol), which serves as a robust proxy for the hydrogenation of 2-ethyl-3-hydroxyhexanal. The reaction is often modeled using a Langmuir-Hinshelwood approach.[12]

| Catalyst System | Reaction Step | Activation Energy (Ea) | Arrhenius Constant (k₀) | Reference(s) |

| Ni-based/Al₂O₃-SiO₂ | C=O Hydrogenation | 58.39 kJ/mol | Not Reported | [13] |

| Ni-Cu/Silica | C=O Hydrogenation | ~53.8 kJ/mol (Ea/R ≈ 6472 K) | Not Reported | [14] |

Experimental Protocols

Protocol for Synthesis of 2-Ethyl-1,3-hexanediol

This protocol describes a typical lab-scale batch synthesis.

Materials:

-

n-Butyraldehyde

-

Aqueous Sodium Hydroxide (e.g., 0.25% w/w)

-

Raney Nickel (slurry in water)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous Sodium Sulfate

-

Hydrochloric Acid (for neutralization)

-

Hydrogen Gas (high purity)

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

-

Ice-salt bath

-

High-pressure batch reactor (autoclave) with magnetic stirring and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Aldol Condensation:

-

Charge the three-neck flask with n-butyraldehyde.

-

Cool the flask to 10-15°C using the ice-salt bath.

-

Slowly add the aqueous NaOH solution dropwise via the dropping funnel while stirring vigorously. Maintain the reaction temperature below 35°C.[15]

-

After the addition is complete, continue stirring at this temperature for 2-3 hours.[15]

-

Neutralize the reaction mixture with dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel, separate the aqueous layer, and wash the organic layer with water.

-

Dry the organic layer (crude 2-ethyl-3-hydroxyhexanal) over anhydrous sodium sulfate.

-

-

Hydrogenation:

-

Carefully transfer the dried organic phase into the high-pressure autoclave.

-

Add the Raney nickel catalyst (typically 5-10% by weight of the aldehyde).

-

Seal the reactor, purge several times with nitrogen, and then with hydrogen.

-

Monitor the reaction progress by observing the drop in hydrogen pressure.

-

After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess pressure.

-

-

Purification:

-

Filter the reaction mixture to remove the Raney nickel catalyst.

-

The resulting crude product can be purified by vacuum distillation to yield pure 2-ethyl-1,3-hexanediol.[15]

-

Protocol for Kinetic Analysis

This protocol outlines a method for determining the reaction kinetics of the aldol condensation step.

Equipment:

-

Jacketed glass reactor with precise temperature control

-

Automated sampling system or manual syringe

-

Gas Chromatograph (GC) with a suitable column (e.g., polar capillary column) and Flame Ionization Detector (FID)

-

Internal standard (e.g., dodecane)

Procedure:

-

Reaction Setup:

-

Charge the jacketed reactor with a known amount of n-butyraldehyde and internal standard.

-

Bring the reactor contents to the desired temperature (e.g., 25°C, 30°C, 35°C).

-

Initiate the reaction by adding a known concentration of the NaOH catalyst solution. Start a timer immediately.

-

-

Sampling:

-

At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.

-

Immediately quench the sample by adding it to a vial containing a small amount of acid to neutralize the catalyst and stop the reaction.

-

-

Analysis:

-

Analyze each quenched sample using GC-FID.

-

Determine the concentrations of n-butyraldehyde and the product, 2-ethyl-3-hydroxyhexanal, by comparing their peak areas to that of the internal standard.

-

-

Data Processing:

-

Plot the concentration of n-butyraldehyde versus time for each temperature.

-

Determine the initial reaction rate at each temperature from the slope of the concentration-time curve at t=0.

-

Use the method of initial rates to determine the reaction orders with respect to n-butyraldehyde and the catalyst.

-

Calculate the rate constant (k) at each temperature.

-

Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) and the pre-exponential factor (A).

-

Caption: Workflow for the synthesis and kinetic analysis of 2-ethyl-1,3-hexanediol.

References

- 1. WO1995007254A1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]

- 2. US5663452A - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]

- 3. 2-Ethyl-3-hydroxyhexanal | C8H16O2 | CID 10324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. homework.study.com [homework.study.com]

- 5. chempap.org [chempap.org]

- 6. (64a) Biphasic Aldol Condensation of n-Butyraldehyde: Kinetic Study Using Stirred Cell | AIChE [proceedings.aiche.org]

- 7. researchgate.net [researchgate.net]

- 8. n-Butyraldehyde self-condensation catalyzed by Ce-modified γ-Al2O3 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. globethesis.com [globethesis.com]

- 10. researchgate.net [researchgate.net]

- 11. 2024.sci-hub.st [2024.sci-hub.st]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. bch.ro [bch.ro]

- 15. dcls.dicp.ac.cn [dcls.dicp.ac.cn]

Physical and chemical properties of 2-ethyl-1,3-hexanediol

An In-depth Technical Guide to 2-Ethyl-1,3-Hexanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1,3-hexanediol (CAS No. 94-96-2) is a versatile aliphatic alcohol characterized as a colorless, nearly odorless, and viscous liquid.[1][2] With the chemical formula C8H18O2, it possesses two chiral centers, leading to the existence of diastereoisomers.[3] This diol is notable for its low water solubility and its miscibility with alcohols and ethers.[2] Its utility spans various industries, where it functions as an effective insect repellent, a solvent in printing inks, a component in cosmetic formulations, and a chemical intermediate in the synthesis of plasticizers and polyurethane resins.[1][2][4] This document provides a comprehensive overview of its physical and chemical properties, synthesis, applications, and relevant experimental protocols.

Chemical Structure and Identification

-

IUPAC Name : 2-ethylhexane-1,3-diol[5]

-

Synonyms : Ethohexadiol, Octylene glycol, Ethyl hexanediol[5][6]

-

CAS Number : 94-96-2[5]

-

Molecular Formula : C8H18O2[7]

-

SMILES : CCCC(C(CC)CO)O[5]

-

InChI : InChI=1S/C8H18O2/c1-3-5-8(10)7(4-2)6-9/h7-10H,3-6H2,1-2H3[5]

Physical and Chemical Properties

2-Ethyl-1,3-hexanediol is a high-boiling liquid that sets to a glass-like state at very low temperatures.[1] It is relatively insoluble in water and mineral oils but shows good compatibility with aliphatic hydrocarbons.[1]

Table 1: Physical Properties of 2-Ethyl-1,3-Hexanediol

| Property | Value | Reference(s) |

| Molecular Weight | 146.23 g/mol | [5][7] |

| Appearance | Nearly colorless, viscous, oily liquid | [1][2][8] |

| Odor | Odorless | [5] |

| Boiling Point | 241-249 °C (at 1013 hPa / 760 mmHg) | [2][5][9][10] |

| Melting Point | -40 °C (sets to glass) | [1][2][5][10] |

| Density | 0.933 - 0.94 g/cm³ (at 20-25 °C) | [2][10] |

| Specific Gravity | 0.942 (at 20 °C) | [1] |

| Flash Point | 136 °C (276.8 °F) (Pensky-Martens Closed Cup) | [1][9][10] |

| Vapor Pressure | <0.01 mm Hg (<0.013 hPa) (at 20 °C) | [5][10] |

| Vapor Density | 5.0 (Air = 1) | [5][11] |

| Solubility in Water | 4.2 g/L (4.2 wt%) (at 20 °C) | [1][2][10] |

| Water Solubility in EHDiol | 12 wt% (at 20 °C) | [1] |

| Refractive Index | 1.451 - 1.453 (at 20-22 °C, 589 nm) | [2][10] |

| Ignition Temperature | 340 °C | [10] |

Table 2: Spectroscopic Data References

| Spectrum Type | Database / Source | Reference(s) |

| 1H NMR | Sadtler Research Laboratories, NMRShiftDB, ChemicalBook | [5][12][13] |

| 13C NMR | Wiley-VCH GmbH | [14] |

| Infrared (IR) | Sadtler Research Laboratories, NIST/EPA Gas-Phase Database | [5][15][16] |

| Mass Spectrometry (MS) | NIST Mass Spectrometry Data Center | [5][17] |

| Raman | John Wiley & Sons, Inc. | [5] |

Synthesis Pathway

2-Ethyl-1,3-hexanediol is commercially produced via a two-step process starting from n-butyraldehyde.[2][18] The first step involves an aldol condensation of two n-butyraldehyde molecules to form the intermediate, 2-ethyl-3-hydroxyhexanal.[18][19] This intermediate is then hydrogenated (reduced) to yield 2-ethyl-1,3-hexanediol.[18][19]

Key Applications

The unique properties of 2-ethyl-1,3-hexanediol make it a valuable compound in numerous applications.[20] It serves as an active ingredient, a solvent, and a chemical intermediate.

-

Insect Repellents : It is a well-established and effective insect repellent, particularly against mosquitoes, black flies, and other biting insects.[1][2]

-

Cosmetics : Due to its emollient and lubricating properties similar to glycerol, it is used in cosmetic creams and lotions.[1] It also acts as a coupling and blending agent in oil-water systems like shampoos and cleansing creams.[1][8]

-

Solvents and Vehicles : Its low vapor pressure and high boiling point make it a useful solvent in printing inks and for resins.[1][2]

-

Chemical Intermediate : It is a precursor in the manufacture of various alkyd resins, polyesters, and plasticizers.[1][4] In the production of two-package urethanes, it can act as a reactive diol that incorporates into the polymer matrix, reducing volatile organic compound (VOC) emissions.[1]

-

Other Applications : It is used as a lubricant for nylon spinning in the textile industry and as a chelating agent for boric acid.[1][2]

Toxicological and Safety Summary

2-Ethyl-1,3-hexanediol exhibits moderate to low acute toxicity. It is important to handle the compound with appropriate personal protective equipment, as it can cause serious eye irritation.[6][7]

Table 3: Toxicological Data

| Route | Species | Value | Reference(s) |

| Oral LD50 | Rat | 1400 - 9281 mg/kg body weight | [1][21][22] |

| Dermal LD50 | Rabbit | >2000 - 10251 mg/kg body weight | [21][22] |

| Inhalation LC0 | Rat | > 3.8 mg/L air | [21] |

-

Eye Irritation : Causes severe eye irritation and damage.[6][7]

-

Skin Irritation : May cause mild skin irritation.[6]

-

Chronic Effects : Animal studies have indicated potential for adverse reproductive and fetal effects at high, maternally toxic doses.[6]

Handling and Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[6][23] The material is hygroscopic and should be protected from moisture.[6] Facilities should be equipped with an eyewash station and a safety shower.[6]

Experimental Protocols

Protocol 1: Determination of Boiling Point (Thiele Tube Method)

This protocol outlines the determination of the boiling point of 2-ethyl-1,3-hexanediol using the Thiele tube method, which is suitable for small sample volumes.[24]

Methodology:

-

Sample Preparation : Fill a small glass test tube (e.g., a Durham tube) to about half-full with 2-ethyl-1,3-hexanediol.[24]

-

Capillary Insertion : Take a capillary tube sealed at one end. Place it into the liquid in the test tube with the open end down.[24][25]

-

Assembly : Attach the test tube to a thermometer using a rubber band or wire. The bottom of the tube should be level with the thermometer's bulb.[24][25]

-

Heating : Clamp the assembly so that it is immersed in the mineral oil of a Thiele tube. The heat-transfer fluid should cover the sample but not contaminate it.[24][25]

-

Observation : Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.[25] Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[24]

-

Measurement : Remove the heat source and allow the apparatus to cool. The vapor pressure inside the capillary will decrease. The moment the bubbling stops and the liquid is drawn back into the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the liquid.[24][25]

Protocol 2: Analysis by Gas Chromatography (GC)

This protocol provides a general methodology for assessing the purity of 2-ethyl-1,3-hexanediol by GC. The choice of column is critical due to the polar hydroxyl groups.

Methodology:

-

Column Selection :

-

Polar Column : A modified polyethylene glycol phase with acidic functional groups (e.g., SPB-1000) is a good choice to reduce peak tailing for diols.

-

Non-Polar Column : A poly(dimethylsiloxane) phase (e.g., Equity-1) can also be used, which will result in less retention.

-

-

Sample Preparation : Prepare a dilute solution of 2-ethyl-1,3-hexanediol (e.g., 0.1% in methanol or another suitable solvent).[26]

-

Instrument Parameters (Example) :

-

Technique : Capillary GC[26]

-

Injector : Split injection mode, 250 °C[26]

-

Carrier Gas : Hydrogen or Helium[26]

-

Oven Program : Start at 80 °C, hold for 5 minutes, then ramp at 2 °C/min to 150 °C.[26] (Note: This specific program is for a mix of diols and may need optimization).

-

Detector : Flame Ionization Detector (FID), 275 °C[26]

-

-

Injection and Analysis : Inject 1 µL of the prepared sample into the GC system.

-

Data Interpretation : The resulting chromatogram will show peaks corresponding to 2-ethyl-1,3-hexanediol and any impurities. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Protocol 3: Characterization by Infrared (IR) Spectroscopy

This protocol describes how to obtain an IR spectrum of liquid 2-ethyl-1,3-hexanediol to identify key functional groups.

Methodology:

-

Technique : Attenuated Total Reflectance (ATR) is a simple method for liquid samples. Alternatively, the sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).[5]

-

Sample Application (ATR) : Place one or two drops of 2-ethyl-1,3-hexanediol directly onto the ATR crystal.

-

Sample Application (Thin Film) : Place a single drop of the liquid on one salt plate and gently place the second plate on top to create a thin, uniform film.

-

Data Acquisition : Place the sample (ATR unit or salt plates) in the spectrometer's sample compartment.

-

Spectrum Collection : Collect the spectrum over a typical range of 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.

-

Interpretation : The resulting IR spectrum should be analyzed for characteristic absorption bands. Key expected peaks for 2-ethyl-1,3-hexanediol include:

-

A strong, broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol groups.[27]

-

Peaks in the 2850-3000 cm⁻¹ region due to C-H stretching of the alkyl groups.

-

A peak in the 1000-1200 cm⁻¹ region corresponding to C-O stretching.

-

References

- 1. penpoly.com [penpoly.com]

- 2. 2-Ethyl-1,3-hexanediol | 94-96-2 [chemicalbook.com]

- 3. 2-Ethyl-1,3-hexanediol | 94-96-2 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Ethyl-1,3-Hexanediol | C8H18O2 | CID 7211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. godavaribiorefineries.com [godavaribiorefineries.com]

- 8. 2-Ethyl-1,3 hexanediol | Godavari [godavaribiorefineries.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-Ethyl-1,3-hexanediol CAS 94-96-2 | 820032 [merckmillipore.com]

- 11. univarsolutions.com [univarsolutions.com]

- 12. 2-Ethyl-1,3-hexanediol(94-96-2) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 2-Ethyl-1,3-hexanediol(94-96-2) IR Spectrum [m.chemicalbook.com]

- 16. 1,3-Hexanediol, 2-ethyl- [webbook.nist.gov]

- 17. 1,3-Hexanediol, 2-ethyl- [webbook.nist.gov]

- 18. US5663452A - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]

- 19. EP0717730B1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]

- 20. 2-ethyl-1,3-hexanediol | 94-96-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 21. echemi.com [echemi.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. datasheets.scbt.com [datasheets.scbt.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 26. agilent.com [agilent.com]

- 27. odinity.com [odinity.com]

An In-depth Technical Guide to 2-Ethyl-1,3-hexanediol (CAS 94-96-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-1,3-hexanediol (CAS 94-96-2), also known as ethohexadiol, is a versatile organic compound with a history of application as a highly effective insect repellent and its current use in various industrial and cosmetic formulations. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, mechanisms of action, and established experimental methodologies for its application and analysis. The information is intended to serve as a core resource for researchers, scientists, and professionals in drug development and related fields, facilitating a deeper understanding and further exploration of this compound's potential.

Chemical and Physical Properties

2-Ethyl-1,3-hexanediol is a colorless, slightly viscous, and odorless liquid.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the air.[3] Its chemical structure features two hydroxyl groups, contributing to its solubility and reactivity.[4]

| Property | Value | References |

| Molecular Formula | C8H18O2 | [5] |

| Molecular Weight | 146.23 g/mol | [5] |

| CAS Number | 94-96-2 | [5] |

| Appearance | Colorless, slightly viscous liquid | [1][2] |

| Odor | Odorless | [1] |

| Melting Point | -40 °C | [1] |

| Boiling Point | 241-249 °C | [1] |

| Density | 0.933 g/mL at 25 °C | [1] |

| Vapor Pressure | <0.01 hPa at 20 °C | [1] |

| Flash Point | 136 °C (277 °F) | [6] |

| Water Solubility | 42 g/L at 20 °C | [1] |

| Solubility in other solvents | Soluble in alcohol and ether | [1] |

| Refractive Index (n20/D) | 1.451 | [1] |

Synthesis of 2-Ethyl-1,3-hexanediol

The commercial production of 2-ethyl-1,3-hexanediol is typically achieved through a two-step process starting from n-butyraldehyde.[1] The first step involves an aldol condensation of two n-butyraldehyde molecules, followed by the hydrogenation of the resulting intermediate.

Synthesis Pathway

The synthesis pathway involves the aldol condensation of n-butyraldehyde to form 2-ethyl-3-hydroxyhexanal, which is then hydrogenated to yield 2-ethyl-1,3-hexanediol.

Experimental Protocol for Synthesis

This protocol is based on established industrial processes.

Materials:

-

n-Butyraldehyde

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 1.24%)

-

Raney nickel catalyst

-

Hydrogen gas

-

An appropriate solvent (optional)

-

Reaction vessel with stirring and temperature control

-

Hydrogenation reactor

Procedure:

-

Aldol Condensation:

-

Charge the reaction vessel with n-butyraldehyde.

-

Cool the n-butyraldehyde to approximately 10°C.

-

Slowly add the aqueous NaOH solution while stirring, maintaining the temperature around 35°C.

-

Continue stirring at this temperature for approximately 2.5 hours.

-

After the reaction, separate the aqueous and organic phases. The organic phase contains the intermediate, 2-ethyl-3-hydroxyhexanal.

-

-

Hydrogenation:

-

Transfer the organic phase to a hydrogenation reactor.

-

Add the Raney nickel catalyst.

-

Pressurize the reactor with hydrogen gas to approximately 40 bar.

-

Heat the mixture to 100°C and maintain these conditions with stirring until the reaction is complete (as monitored by hydrogen uptake or chromatography).

-

After cooling and depressurizing the reactor, filter the mixture to remove the catalyst.

-

The resulting product is 2-ethyl-1,3-hexanediol, which can be further purified by distillation if required.

-

Applications

2-Ethyl-1,3-hexanediol has a range of applications stemming from its chemical properties.

Insect Repellent

Historically, 2-ethyl-1,3-hexanediol was widely used as an effective insect repellent, particularly against mosquitoes, chiggers, and black flies.[1][7] It functions by deterring insects rather than killing them, preventing them from landing on treated skin or clothing.[7] Although its use as a standalone active ingredient in consumer products has declined in some regions due to regulatory changes, it remains a subject of interest in repellent research.[8]

The precise mechanism of action for many insect repellents, including 2-ethyl-1,3-hexanediol, is still under investigation. The current understanding for repellents like DEET, which is likely similar for ethylhexanediol, involves interference with the insect's olfactory system. Repellents may act as "confusants" or "stimulants" to the insect's olfactory receptor neurons (ORNs), disrupting their ability to process host cues like carbon dioxide and lactic acid.[9][10] This disruption prevents the insect from effectively locating a host.

The "arm-in-cage" method is a standard laboratory procedure for evaluating the efficacy of topical insect repellents.[1][8]

Materials:

-

A cage containing a known number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti).[1][8]

-

Test substance (2-ethyl-1,3-hexanediol formulation).

-

Control substance (e.g., placebo or a standard repellent like DEET).

-

Human volunteers.

-

Protective gloves.

Procedure:

-

A defined area on a volunteer's forearm is marked.

-

A measured amount of the test substance is applied evenly to the marked area.

-

The volunteer's hand is covered with a protective glove.

-

The treated forearm is inserted into the mosquito cage for a set period (e.g., 3 minutes).

-

The number of mosquito landings and bites is recorded.

-

This exposure is repeated at regular intervals (e.g., every 30 minutes).[1]

-

The "Complete Protection Time" (CPT) is determined as the time from application until the first confirmed bite.[1]

-

The procedure is repeated with the control substance for comparison.

Cosmetic Ingredient

2-Ethyl-1,3-hexanediol is used in a variety of cosmetic and personal care products, including hair tonics, cleansers, and lotions.[4][9][11] It primarily functions as a solvent, helping to dissolve other ingredients, and as an emollient and coupling agent.[12][13] The recommended concentration in cosmetic products is typically up to 5%.[4][13]

This is a general protocol illustrating how 2-ethyl-1,3-hexanediol could be incorporated into a simple oil-in-water lotion.

Materials:

-

Oil Phase:

-

Emulsifying wax (e.g., 5%)

-

Cetyl alcohol (e.g., 3%)

-

A carrier oil (e.g., sweet almond oil, 15%)

-

2-Ethyl-1,3-hexanediol (as a solvent and emollient, e.g., 3%)

-

-

Water Phase:

-

Distilled water (e.g., 73%)

-

Glycerin (as a humectant, e.g., 5%)

-

-

Cool-Down Phase:

-

Preservative (e.g., 1%)

-

Fragrance or essential oil (optional, e.g., 0.5%)

-

-

Heat-resistant beakers, digital scale, thermometer, and a homogenizer or stick blender.

Procedure:

-

In separate beakers, weigh the oil phase and water phase ingredients.

-

Heat both phases in a water bath to approximately 75°C.

-

Once both phases have reached the target temperature, slowly pour the water phase into the oil phase while continuously mixing with the homogenizer or stick blender.

-

Continue mixing for several minutes until a stable emulsion forms.

-

Allow the mixture to cool to below 40°C, stirring occasionally.

-

Add the preservative and any fragrance, and mix thoroughly.

-

Check and adjust the pH if necessary.

-

Pour the finished lotion into a sanitized container.

Industrial Applications

2-Ethyl-1,3-hexanediol also serves as a versatile chemical in various industrial processes.[14]

-

Solvent: It is used as a solvent for resins and in printing inks.[1]

-

Plasticizer: It can be incorporated into plastics to increase their flexibility and durability.[1][15]

-

Chemical Intermediate: Its diol structure makes it a valuable precursor in the synthesis of other compounds, such as polyurethane resins.[14]

Analytical Methods

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a primary method for the analysis and quantification of 2-ethyl-1,3-hexanediol.

Experimental Protocol for GC-MS Analysis

This is a general protocol that can be adapted for the analysis of 2-ethyl-1,3-hexanediol in various matrices.

Instrumentation:

-

Gas chromatograph with a mass spectrometer detector (GC-MS).

-

A nonpolar capillary column (e.g., DB-5ms or similar).

Sample Preparation:

-

Dissolve the sample containing 2-ethyl-1,3-hexanediol in a suitable solvent, such as ethyl acetate or dichloromethane.

-

If necessary, perform a derivatization step (e.g., silylation) to improve the volatility and chromatographic behavior of the diol, although direct analysis is often possible.

-

Inject a known volume (e.g., 1 µL) of the prepared sample into the GC.

GC-MS Parameters (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp to 240°C at a rate of 10-20°C/min.

-

Hold at 240°C for 5 minutes.

-

-

Transfer Line Temperature: 280°C

-

MS Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Identification is achieved by comparing the retention time and mass spectrum of the analyte to that of a pure standard. Quantification is performed by creating a calibration curve with standards of known concentrations.

Safety and Toxicology

2-Ethyl-1,3-hexanediol is considered to have low to moderate acute toxicity.

| Toxicity Endpoint | Species | Route | Value | References |

| LD50 | Rat | Oral | 1400 - 2710 mg/kg | [3][16] |

| LD50 | Rabbit | Dermal | >2000 mg/kg | [11][16] |

| Skin Irritation | Human, Rabbit | Dermal | Mild irritant | [1][16] |

| Eye Irritation | Rabbit | Ocular | Severe irritant | [1] |

It is a severe eye irritant and may cause mild skin irritation in some individuals.[1][3] In the past, developmental effects were observed in animal studies at high doses, which led to the discontinuation of its use in some consumer insect repellent products in the United States.[8] As with any chemical, appropriate personal protective equipment, such as gloves and safety glasses, should be used when handling the neat substance.

Conclusion

2-Ethyl-1,3-hexanediol is a multifunctional diol with well-established applications and a clear synthesis pathway. Its historical significance as an insect repellent and its ongoing use in cosmetics and industrial settings highlight its utility. This guide has provided a detailed overview of its properties, synthesis, and key experimental protocols to support further research and development. A comprehensive understanding of its characteristics and methodologies is essential for its safe and effective application in various scientific and industrial domains.

References

- 1. 2-Ethyl-1,3 hexanediol | Godavari [godavaribiorefineries.com]

- 2. researchgate.net [researchgate.net]

- 3. oiv.int [oiv.int]

- 4. diva-portal.org [diva-portal.org]

- 5. 2-Ethyl-1,3-Hexanediol | C8H18O2 | CID 7211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. stockmeier.com [stockmeier.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Etohexadiol - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Olfactory regulation of mosquito–host interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. mdpi.com [mdpi.com]

- 14. nbinno.com [nbinno.com]

- 15. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 16. derivatization of 1,2 diols - Chromatography Forum [chromforum.org]

An In-depth Technical Guide to the Stereoisomers of 2-Ethyl-1,3-hexanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1,3-hexanediol is a chiral molecule possessing two stereocenters at positions 2 and 3 of the hexane chain. This structural feature gives rise to four distinct stereoisomers, which can be grouped into two pairs of enantiomers: the diastereomeric threo and erythro forms. Commercially, 2-ethyl-1,3-hexanediol is typically supplied as a mixture of these stereoisomers.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and separation of these stereoisomers, with a focus on their distinct characteristics and the experimental methodologies used to study them.

Stereochemistry of 2-Ethyl-1,3-hexanediol

The four stereoisomers of 2-ethyl-1,3-hexanediol are:

-

(2R,3S)-2-ethyl-1,3-hexanediol (meso or erythro)

-

(2S,3R)-2-ethyl-1,3-hexanediol (meso or erythro)

-

(2R,3R)-2-ethyl-1,3-hexanediol (a component of the threo or DL-pair)

-

(2S,3S)-2-ethyl-1,3-hexanediol (a component of the threo or DL-pair)

The erythro form is a meso compound due to a plane of symmetry, while the threo form exists as a pair of enantiomers (DL-pair).

Properties of 2-Ethyl-1,3-hexanediol Stereoisomers

While extensive data is available for the commercial mixture of stereoisomers, specific quantitative properties for the individual isomers are not widely reported in the literature. The available information is summarized below.

Physical and Chemical Properties of the Isomeric Mixture

The commercially available 2-ethyl-1,3-hexanediol is a colorless, nearly odorless, and somewhat viscous liquid.[3][4] Its key physical and chemical properties are presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₈H₁₈O₂ | [1][3] |

| Molecular Weight | 146.23 g/mol | [1] |

| CAS Number | 94-96-2 | [1][2] |

| Appearance | Colorless, slightly viscous liquid | [3][4] |

| Boiling Point | 241-249 °C at 1013 hPa | [2][3][5] |

| Melting Point | -40 °C (sets to a glass) | [2][3][5] |

| Density | 0.933 - 0.942 g/cm³ at 20-25 °C | [1] |

| Refractive Index | n20/D 1.451 - 1.453 | [2] |

| Flash Point | 136 °C (closed cup) | [5] |

| Water Solubility | 4.2% (w/w) at 20 °C | [3] |

Properties of Individual Diastereomers

A key finding in the study of 2-ethyl-1,3-hexanediol stereoisomers is related to their biological activity. In a study involving the yellow-fever mosquito, Aedes aegypti, the threo and erythro diastereomers were separated using preparative gas chromatography and their insect repellent activities were tested individually. The results of these bioassays demonstrated that the repellent activities of the two isomers were equal.[2] This suggests that for this particular biological endpoint, the spatial arrangement of the hydroxyl and ethyl groups does not significantly impact the molecule's interaction with the mosquito's sensory receptors.[2]

Experimental Protocols

Synthesis of 2-Ethyl-1,3-hexanediol

The standard industrial synthesis of 2-ethyl-1,3-hexanediol involves a two-step process: the aldol condensation of n-butyraldehyde followed by the hydrogenation of the resulting intermediate, 2-ethyl-3-hydroxyhexanal.[6][7][8]

Step 1: Aldol Condensation of n-Butyraldehyde

This step is typically carried out in the presence of a base catalyst. The choice of catalyst can influence the diastereomeric ratio of the product.[2]

-

Materials:

-

n-Butyraldehyde

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 0.25%)

-

Phase-transfer catalyst (e.g., polyethylene glycol)

-

Hydrochloric acid (for neutralization)

-

Reaction vessel with cooling capabilities

-

-

Procedure:

-

Charge the reaction vessel with n-butyraldehyde and the phase-transfer catalyst.

-

Cool the mixture to approximately 10-15 °C.

-

Slowly add the aqueous NaOH solution while maintaining the temperature between 30-35 °C.

-

Stir the mixture for a period of 2-3 hours at this temperature.

-

Neutralize the reaction mixture with hydrochloric acid.

-

Allow the phases to separate and collect the organic phase containing 2-ethyl-3-hydroxyhexanal.

-

Step 2: Hydrogenation of 2-Ethyl-3-hydroxyhexanal

The intermediate aldehyde is then reduced to the diol.

-

Materials:

-

Organic phase from Step 1

-

Hydrogenation catalyst (e.g., Raney nickel)

-

High-pressure hydrogenation reactor

-

-

Procedure:

-

Transfer the organic phase to the hydrogenation reactor.

-

Add the Raney nickel catalyst.

-

Pressurize the reactor with hydrogen gas (e.g., 20 bar).

-

Heat the mixture to approximately 100 °C and maintain for several hours until the reaction is complete.

-

Cool the reactor, vent the hydrogen, and filter the catalyst.

-

The resulting product is a mixture of 2-ethyl-1,3-hexanediol stereoisomers, which can be purified by vacuum distillation.

-

Diastereoselectivity in Synthesis

The ratio of threo to erythro diastereomers can be influenced by the reaction conditions, particularly the catalyst used in the aldol condensation step. While alkali hydroxides tend to favor the formation of the erythro isomer, the use of alkali metal alkoxides, such as sodium methylate in butanol, has been reported to yield a higher proportion of the threo isomer, with ratios around 64:36 to 65:35 (threo to erythro).[2]

Separation of Stereoisomers

The separation of the diastereomers of 2-ethyl-1,3-hexanediol has been achieved on a preparative scale using gas chromatography.[2]

-

Technique: Preparative Gas Chromatography (GC)

-

Principle: This method separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The different spatial arrangements of the stereoisomers can lead to slight differences in their interaction with the chiral stationary phase or in their volatility, allowing for their separation.

-

General Protocol:

-

A sample of the 2-ethyl-1,3-hexanediol isomeric mixture is vaporized and injected into the gas chromatograph.

-

The vapor is carried by an inert gas through a column containing a stationary phase.

-

The different isomers travel through the column at different rates and are eluted at different times.

-

A detector signals the elution of each component, and fractions corresponding to the individual diastereomers can be collected.

-

Detailed parameters for the preparative GC separation, such as the specific column, temperature program, and carrier gas flow rate, would need to be optimized for the specific instrumentation used.

Visualizations

Synthesis and Separation Workflow

The following diagram illustrates the general workflow for the synthesis of the 2-ethyl-1,3-hexanediol stereoisomeric mixture and the subsequent separation of the diastereomers.

Caption: Workflow for the synthesis and separation of 2-ethyl-1,3-hexanediol stereoisomers.

Conclusion

2-Ethyl-1,3-hexanediol is a molecule with interesting stereochemical features and important industrial applications, notably as an insect repellent. While the properties of the commercially available mixture of stereoisomers are well-documented, there is a notable lack of specific quantitative data for the individual enantiomers and diastereomers. The synthesis of the mixture is a well-established industrial process, and the diastereomeric ratio can be influenced by the choice of catalyst. The separation of the diastereomers has been achieved by preparative gas chromatography, which has enabled the investigation of their individual biological activities. A key finding is the equal insect repellent efficacy of the threo and erythro forms against Aedes aegypti. Further research into the stereoselective synthesis and the characterization of the individual stereoisomers could open up new avenues for their application and provide deeper insights into their structure-activity relationships.

References

- 1. chembk.com [chembk.com]

- 2. 2-Ethyl-1,3-hexanediol | 94-96-2 | Benchchem [benchchem.com]

- 3. 2-Ethyl-1,3-hexanediol | 94-96-2 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. (2R,3R)-2-Ethyl-1,3-hexanediol | C8H18O2 | CID 6951322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP0717730B1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]

- 7. WO1995007254A1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]

- 8. US5663452A - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]

Solubility of Ethylhexanediol in different organic solvents

An In-depth Technical Guide on the Solubility of Ethylhexanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-1,3-hexanediol, a widely utilized compound in various industrial and pharmaceutical applications, exhibits a diverse solubility profile that is critical for its formulation and application. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document consolidates qualitative and semi-quantitative information and presents standardized experimental protocols for the determination of its solubility and miscibility. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling them to effectively utilize this compound in their work.

Introduction

2-Ethyl-1,3-hexanediol (CAS No. 94-96-2) is a colorless, slightly viscous liquid. Its molecular structure, featuring both a hydrocarbon backbone and two hydroxyl groups, imparts amphiphilic properties, influencing its solubility in various media. Understanding its solubility is paramount for its use as a solvent, a vehicle in formulations, an insect repellent, and in cosmetic preparations.[1][2] This guide summarizes the known solubility data and provides detailed methodologies for its empirical determination.

Solubility Profile of 2-Ethyl-1,3-hexanediol

The solubility of 2-ethyl-1,3-hexanediol is dictated by the principle of "like dissolves like." Its hydroxyl groups allow for hydrogen bonding with polar solvents, while its alkyl chain facilitates interaction with non-polar substances.

Quantitative Solubility Data

Precise quantitative solubility data for 2-ethyl-1,3-hexanediol in a wide array of organic solvents is not extensively documented in peer-reviewed literature. The most consistently reported quantitative value is its solubility in water.

Table 1: Quantitative Solubility of 2-Ethyl-1,3-hexanediol in Water

| Solvent | Temperature | Solubility |

| Water | 20 °C | 42 g/L (4.2% w/v)[3][4][5] |

| Water | 20 °C | 4.2 wt%[2] |

| Water | Not Specified | 0.6% wt/wt[6][7] |

Note: The variation in reported water solubility may be due to differences in experimental methodologies or the presence of isomers.

Qualitative and Miscibility Data

For many organic solvents, the solubility of 2-ethyl-1,3-hexanediol is described in qualitative terms such as "soluble" or "miscible." Miscibility implies that the two substances are soluble in each other in all proportions, forming a homogeneous solution.

Table 2: Qualitative and Miscibility Data of 2-Ethyl-1,3-hexanediol in Organic Solvents

| Solvent Class | Solvent | Solubility/Miscibility | Reference(s) |

| Alcohols | Alcohol (general) | Soluble | [3] |

| Ethanol | Soluble | [5][6][7] | |

| Isopropanol | Soluble | [5][6][7] | |

| Glycols | Propylene Glycol | Soluble | [5][6][7] |

| Ethers | Ether (general) | Soluble | [3] |

| Diethyl Ether | Miscible | [6] | |

| Chlorinated Solvents | Chloroform | Miscible | [6] |

| Oils | Castor Oil | Soluble | [5][6][7] |

| Mineral Oil | Relatively Insoluble | [2] | |

| Paraffin Oil | Relatively Insoluble | [2] | |

| Hydrocarbons | Aliphatic Hydrocarbons | Good Compatibility | [2] |

Experimental Protocols for Solubility Determination

Given the scarcity of quantitative data, empirical determination of solubility is often necessary. The following are detailed protocols for qualitative miscibility testing and quantitative solubility determination using the widely accepted shake-flask method.

Protocol for Determining Miscibility of this compound in an Organic Solvent

This protocol provides a straightforward method for visually determining if this compound is miscible in a given liquid organic solvent.

Materials:

-

2-Ethyl-1,3-hexanediol

-

Test solvent

-

Graduated cylinders or pipettes

-

Vials or test tubes with caps (e.g., 10 mL)

-

Vortex mixer

Procedure:

-

Preparation: Label a series of vials for each solvent and each ratio to be tested.

-

Addition of Solvents: Using a calibrated pipette or graduated cylinder, add the test solvent and 2-ethyl-1,3-hexanediol to the vials in various volume ratios (e.g., 1:9, 1:4, 1:1, 4:1, 9:1). A typical starting point is to add 2 mL of the test solvent and 2 mL of this compound to a vial.

-

Mixing: Securely cap the vials and vortex for 1-2 minutes to ensure thorough mixing.

-

Equilibration and Observation: Allow the vials to stand undisturbed at a constant temperature (e.g., 25 °C) for at least 15 minutes. Observe the contents for any signs of phase separation, cloudiness, or formation of layers.[8] For mixtures that are slow to equilibrate, a longer standing time may be necessary.

-

Interpretation of Results:

-

Miscible: The mixture remains a single, clear, homogeneous phase at all proportions tested.

-

Immiscible: Two distinct layers are observed.

-

Partially Soluble: The mixture appears cloudy or forms a single phase at some ratios but not others.

-

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound in a solvent.[1][9][10]

Materials:

-

2-Ethyl-1,3-hexanediol

-

Solvent of interest

-

Vials with Teflon-lined caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Pipettes

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or Refractive Index detector).

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of 2-ethyl-1,3-hexanediol to a known volume or mass of the solvent in a vial. The presence of a distinct this compound phase after equilibration is crucial. b. Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the time to equilibrium by sampling at various time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.[10]

-

Sample Collection and Preparation: a. After equilibration, cease shaking and allow the vial to stand in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved this compound to separate. b. Carefully withdraw an aliquot of the supernatant (the solvent layer saturated with this compound) using a pipette. c. Immediately filter the aliquot through a syringe filter to remove any undissolved microdroplets.

-

Quantification: a. Accurately weigh or dilute the filtered aliquot with a suitable solvent. b. Analyze the sample using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of 2-ethyl-1,3-hexanediol. A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

Data Reporting: a. Express the solubility in appropriate units, such as g/100 mL, g/L, or % w/w. b. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The logical flow of determining the solubility of this compound in an organic solvent can be represented as a workflow diagram.

Caption: Workflow for Solubility Determination of this compound.

Conclusion

While precise, quantitative solubility data for 2-ethyl-1,3-hexanediol in a broad spectrum of organic solvents remains limited in the public domain, available information indicates its high solubility in alcohols, ethers, and chloroform, and lower solubility in water and hydrocarbon oils. For applications requiring precise solubility values, the experimental protocols provided in this guide offer a robust framework for their determination. This technical guide serves as a foundational resource for scientists and researchers, facilitating the effective use of 2-ethyl-1,3-hexanediol in drug development and other scientific endeavors.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. penpoly.com [penpoly.com]

- 3. 2-Ethyl-1,3-hexanediol | 94-96-2 [chemicalbook.com]

- 4. 2-Ethyl-1,3-hexanediol CAS#: 94-96-2 [m.chemicalbook.com]

- 5. 2-Ethyl-1,3-hexanediol, 99%, mixture of isomers 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 2-Ethyl-1,3-Hexanediol | C8H18O2 | CID 7211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. coconote.app [coconote.app]

- 9. enamine.net [enamine.net]

- 10. quora.com [quora.com]

An In-Depth Technical Guide to the Thermal Decomposition Pathways of 2-Ethyl-1,3-Hexanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-1,3-hexanediol, a versatile organic compound, finds applications in various industries, including cosmetics and as a chemical intermediate. Understanding its thermal stability and decomposition pathways is crucial for ensuring safety, optimizing industrial processes, and predicting potential degradation products. This technical guide provides a comprehensive overview of the theoretical thermal decomposition pathways of 2-ethyl-1,3-hexanediol, based on established principles of organic chemistry and thermal analysis of analogous polyhydric alcohols. It also outlines detailed experimental protocols for investigating these pathways using modern analytical techniques.

Introduction

The thermal decomposition of 2-ethyl-1,3-hexanediol is a complex process involving a series of competing reactions. In the absence of specific literature detailing the precise mechanisms for this molecule, this guide extrapolates from the known thermal behavior of other glycols and long-chain diols. The primary decomposition routes are expected to involve dehydration, dehydrogenation, and carbon-carbon bond cleavage, leading to a variety of smaller volatile organic compounds. The presence of both a primary and a secondary hydroxyl group, along with an ethyl branch, introduces asymmetry that influences the regioselectivity of these reactions.

Proposed Thermal Decomposition Pathways

At elevated temperatures, 2-ethyl-1,3-hexanediol is expected to undergo decomposition through several key pathways. The predominant reactions are likely to be influenced by factors such as temperature, heating rate, and the presence of catalysts or impurities.

Dehydration

Dehydration involves the elimination of a water molecule and is a common thermal degradation route for alcohols.[1][2] For 2-ethyl-1,3-hexanediol, this can occur via two main routes, leading to the formation of unsaturated alcohols.

-

Pathway A: Elimination involving the C1 hydroxyl group would lead to the formation of 2-ethylhex-2-en-1-ol.

-

Pathway B: Elimination involving the C3 hydroxyl group could result in the formation of 2-ethylhex-1-en-3-ol or 2-ethylhex-2-en-3-ol.

Further dehydration of these unsaturated intermediates could lead to the formation of dienes.

Dehydrogenation

Dehydrogenation is the removal of a molecule of hydrogen (H₂), typically leading to the formation of carbonyl compounds such as aldehydes and ketones.[3]

-

Oxidation of the primary alcohol at the C1 position would yield 2-ethyl-3-hydroxyhexanal.

-

Oxidation of the secondary alcohol at the C3 position would result in the formation of 2-ethyl-1-hydroxyhexan-3-one.

Subsequent dehydrogenation or other reactions could lead to the formation of dicarbonyl compounds or other unsaturated species.

Carbon-Carbon Bond Cleavage

At higher temperatures, the carbon skeleton of 2-ethyl-1,3-hexanediol can undergo fragmentation. This process is likely to proceed via free-radical mechanisms, initiated by the homolytic cleavage of C-C bonds. The stability of the resulting radical fragments will influence the preferred cleavage sites. Common hazardous decomposition products upon combustion are carbon monoxide and carbon dioxide.[4][5][6]

Plausible C-C bond cleavage points could lead to a variety of smaller aldehydes, ketones, and hydrocarbons. For instance, cleavage between C2 and C3 could generate fragments that lead to the formation of propanal and pentanal derivatives.

Visualization of Proposed Pathways and Workflows

To better illustrate the complex relationships in the thermal decomposition of 2-ethyl-1,3-hexanediol and the analytical procedures used to study them, the following diagrams are provided.

References

- 1. Upgrading of diols by gas-phase dehydrogenation and dehydration reactions on bifunctional Cu-based oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. fpe.umd.edu [fpe.umd.edu]

A Technical Guide to Quantum Chemical Calculations on the Ethylhexanediol Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1,3-hexanediol is a common ingredient found in cosmetic and personal care products, valued for its properties as a solvent, humectant, and insect repellent.[1] Its molecular structure, characterized by a flexible alkyl chain and two hydroxyl groups, dictates its physical and chemical behavior, including its solubility, viscosity, and interaction with other molecules, such as skin proteins.[2][3][4] Understanding the three-dimensional arrangement of its atoms and the relative stability of its different spatial orientations—its conformations—is crucial for optimizing formulations and predicting its efficacy and safety.[5][6]

Quantum chemical calculations offer a powerful in-silico approach to elucidate the structural and electronic properties of molecules with high accuracy.[6] Methods like Density Functional Theory (DFT) allow for the detailed exploration of a molecule's conformational landscape, providing insights into the most stable structures, intramolecular interactions, and thermodynamic properties.[7][8][9] This guide provides a foundational overview of the theoretical basis and a practical, albeit hypothetical, protocol for conducting quantum chemical calculations on the 2-ethyl-1,3-hexanediol structure.

Core Concepts in Quantum Chemical Calculations

For a molecule as flexible as 2-ethyl-1,3-hexanediol, numerous conformations exist due to rotation around its single bonds. These conformers can have different energies, and the molecule will exist as a population of these structures. Computational chemistry allows us to identify the lowest energy (most stable) conformers and quantify their energy differences.

Density Functional Theory (DFT): A widely used quantum mechanical modeling method that calculates the electronic structure of atoms and molecules.[7][9][10] Its popularity stems from a favorable balance between accuracy and computational cost. In DFT, the properties of a system are determined from its electron density. The choice of two key components is critical for the accuracy of DFT calculations:

-

The Functional: An approximation that describes the exchange and correlation energy of the electrons. Different functionals are suited for different types of chemical problems. Common examples include B3LYP (a hybrid functional) and M06-2X (good for non-covalent interactions).[8]

-

The Basis Set: A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accurate results but are more computationally demanding. A common and effective basis set for organic molecules is 6-31G(d,p).[8]

Experimental Protocol: A Computational Approach

The following protocol outlines the steps for a comprehensive conformational analysis and structural characterization of 2-ethyl-1,3-hexanediol using DFT.

1. Initial Structure Generation and Conformational Search: The first step is to build a 3D model of 2-ethyl-1,3-hexanediol. Due to its flexibility, a systematic search of the conformational space is necessary. This is often performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to rapidly explore the potential energy surface by systematically rotating the key dihedral (torsional) angles.[8] This initial scan identifies a set of unique, low-energy candidate structures.

2. DFT Geometry Optimization: Each candidate conformer identified in the initial search is then subjected to a full geometry optimization using a more accurate DFT method.[11][12] This process refines the atomic coordinates to find the structure that corresponds to a minimum on the potential energy surface for the chosen level of theory (e.g., B3LYP/6-31G(d,p)). The output of this step is a set of optimized 3D structures and their corresponding electronic energies.

3. Vibrational Frequency Calculations: Following optimization, a frequency calculation is performed for each structure. This serves two critical purposes:

-

Verification of Minima: It confirms that the optimized geometry is a true energy minimum. A true minimum will have no imaginary frequencies.[8] The presence of an imaginary frequency indicates a transition state rather than a stable conformer.

-

Thermodynamic Properties: It allows for the calculation of zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy. The Gibbs free energy is crucial for determining the relative stability of conformers at a given temperature.

4. Analysis of Results: The final step involves analyzing the computed data. The relative energies (both electronic and Gibbs free energies) of all stable conformers are compared to identify the most stable structures. Key geometric parameters, such as bond lengths, bond angles, and dihedral angles, are examined. For diols, the potential for intramolecular hydrogen bonding (between the two hydroxyl groups) is of particular interest and can be inferred from the distance and angle between the relevant O, H, and O atoms.[7]

Below is a diagram illustrating the typical workflow for these computational experiments.

Data Presentation

Quantitative results from these calculations should be presented in a clear, tabular format to facilitate comparison between different conformers. The following table is a hypothetical example of how such data for the three most stable conformers of 2-ethyl-1,3-hexanediol might be summarized.

| Conformer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Key Dihedral Angle (O-C-C-C) (°) | Intramolecular H-Bond Distance (O···H) (Å) |

| Conf-A | 0.00 | 0.00 | 65.2 | 2.15 |

| Conf-B | 0.85 | 0.92 | -170.5 | - |

| Conf-C | 1.23 | 1.15 | -68.9 | 2.21 |

Note: Data are hypothetical and for illustrative purposes only.

Visualization of Conformational Isomers

The flexibility of the ethylhexanediol backbone allows for different spatial arrangements, or conformers. The diagram below illustrates how rotation around the central C-C bond can lead to distinct conformers, which would be individually analyzed in the computational workflow.

Conclusion

Quantum chemical calculations, particularly DFT, provide an indispensable toolkit for the detailed structural analysis of molecules like 2-ethyl-1,3-hexanediol. By elucidating the preferred three-dimensional structures and their relative stabilities, these computational methods offer fundamental insights that can guide the rational design of cosmetic and pharmaceutical formulations.[5] This knowledge can help predict and optimize key properties such as ingredient compatibility, stability, and bioavailability, ultimately accelerating product development and reducing reliance on costly trial-and-error experimentation.[5]

References

- 1. 2-Ethyl-1,3-hexanediol | 94-96-2 [chemicalbook.com]

- 2. 2-ethyl-1,3-hexanediol [stenutz.eu]

- 3. 2-Ethyl-1,3-Hexanediol | C8H18O2 | CID 7211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Hexanediol, 2-ethyl- [webbook.nist.gov]

- 5. cosmetic-labs.com [cosmetic-labs.com]

- 6. The quantum mechanics of skincare: A context for the biochemistry curriculum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Molecular Structure Optimization Based on Electrons–Nuclei Quantum Dynamics Computation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Historical Development and Discovery of Ethylhexanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development, discovery, synthesis, and application of 2-ethyl-1,3-hexanediol, a compound that played a significant role as an insect repellent in the mid-20th century. The guide details its synthesis via aldol condensation and subsequent hydrogenation, presents its key physicochemical properties in a structured format, and outlines the experimental protocols used for its efficacy testing. Furthermore, it discusses the toxicological findings, particularly concerning developmental toxicity, that led to the discontinuation of its use as a topical repellent. This document also explores the logical pathways of its synthesis and toxicological evaluation through detailed diagrams.

Introduction

2-Ethyl-1,3-hexanediol, also known by its trivial names ethohexadiol, Rutgers 612, and Compound 6-12, is an organic compound with the chemical formula C8H18O2.[1][2] Historically, it was a widely used insect repellent, particularly by the US military during World War II.[1][3] Its development marked a significant step in the move towards synthetic repellents, offering longer protection times compared to natural alternatives available at the time. This guide will delve into the key milestones of its discovery, the chemical processes for its manufacture, the methodologies used to evaluate its performance, and the safety concerns that ultimately led to the cessation of its use in topical applications.

Historical Development and Discovery

The development of 2-ethyl-1,3-hexanediol as an insect repellent is credited to the work of Dr. Philip Granett and his colleagues at Rutgers University in the late 1930s and early 1940s.[3] This research was spurred by the need for effective protection against insect-borne diseases for military personnel.

Timeline of Key Events:

-

Late 1930s: Dr. Philip Granett, under a fellowship from the Carbide and Carbon Chemicals Corporation, began research at Rutgers University to develop a synthetic mosquito repellent that was more effective and pleasant to use than the commonly used oil of citronella.[3]

-

1941: Granett published his "Studies of the reactions of mosquitoes to chemicals," which laid the groundwork for the systematic evaluation of chemical repellents.

-

1942: 2-Ethyl-1,3-hexanediol, branded as "Rutgers 612," was one of three chemicals approved for use by the armed forces for the prevention of mosquito-borne diseases during World War II.[3]

-

1945: Granett and Haynes published a key paper in the Journal of Economic Entomology detailing the insect-repellent properties of 2-ethyl-1,3-hexanediol.[4]

-

Post-WWII: "Rutgers 612" became a common ingredient in commercial insect repellents for the general public.

-

1991: The use of ethylhexanediol in insect repellents for direct application to human skin was discontinued in the United States.[1][5] This decision was prompted by data submitted to the Environmental Protection Agency (EPA) by Union Carbide that indicated potential adverse developmental effects in animals.[6]

Chemical Synthesis

The primary industrial synthesis of 2-ethyl-1,3-hexanediol is a two-step process that begins with the aldol condensation of n-butyraldehyde, followed by the hydrogenation of the resulting intermediate.[7]

Step 1: Aldol Condensation of n-Butyraldehyde

Two molecules of n-butyraldehyde react in the presence of a base catalyst, such as sodium hydroxide (NaOH), to form 2-ethyl-3-hydroxyhexanal.[8]

Step 2: Hydrogenation

The intermediate, 2-ethyl-3-hydroxyhexanal, is then hydrogenated to 2-ethyl-1,3-hexanediol. This reduction is typically carried out using a catalyst such as Raney nickel under hydrogen pressure.[8]

A logical workflow for the synthesis is presented in the following diagram:

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of 2-ethyl-1,3-hexanediol is provided in the tables below.

Table 1: Physicochemical Properties of 2-Ethyl-1,3-hexanediol

| Property | Value | Reference(s) |

| CAS Number | 94-96-2 | [9] |

| Molecular Formula | C8H18O2 | [9] |

| Molar Mass | 146.23 g/mol | [9] |

| Appearance | Colorless, slightly viscous liquid | [7] |

| Odor | Odorless | [9] |

| Boiling Point | 244.2 °C @ 760 mmHg | [9] |

| Melting Point | -40 °C | [9] |

| Flash Point | 127 °C | [9] |

| Density | 0.9325 g/cm³ @ 22 °C | [9] |

| Solubility in Water | 0.6% w/w | [9] |

| Vapor Pressure | < 0.01 mmHg @ 20 °C | [9] |

Table 2: Toxicological Data for 2-Ethyl-1,3-hexanediol

| Parameter | Species | Value | Reference(s) |

| Acute Oral LD50 | Rat | 2710 - 9210 mg/kg | [10] |

| Acute Dermal LD50 | Rabbit | 8960 - 18700 mg/kg | [10] |

| Developmental Toxicity NOAEL | Rat (dermal) | 1.0 ml/kg/day | [3] |

| Skin Irritation | Rabbit | Slightly irritating | [10] |

| Eye Irritation | Rabbit | Moderately to severely irritating | [5][10] |

Experimental Protocols

Insect Repellency Efficacy Testing (Arm-in-Cage Method)

The "arm-in-cage" method was a standard procedure for evaluating the efficacy of insect repellents during the mid-20th century. The following is a generalized protocol based on descriptions of the methods used at the time.

Objective: To determine the complete protection time (CPT) of a repellent compound against biting insects.

Materials:

-

Test insect cages (e.g., containing hungry female Aedes aegypti mosquitoes)

-

Test compound (2-ethyl-1,3-hexanediol) and control (e.g., untreated)

-

Human volunteers

-

Micropipettes or other calibrated application devices

-

Stopwatch

Procedure:

-

A defined area of a volunteer's forearm (e.g., 650 cm²) is marked.

-

A precise volume of the repellent (e.g., 1 mL) is applied evenly to the marked area. The other arm may serve as an untreated control.

-

The treated forearm is inserted into a cage containing a known number of hungry female mosquitoes. A glove is worn to protect the hand.

-

The arm is exposed for a set period (e.g., 3 minutes), and the number of mosquitoes landing and attempting to probe is recorded.

-

The arm is withdrawn, and the process is repeated at regular intervals (e.g., every 30 minutes).

-

The "complete protection time" is recorded as the time from application until the first confirmed insect bite.

Developmental Toxicity Study (Dermal Application)

The following is a generalized protocol for a developmental toxicity study, based on the type of study that would have been conducted to assess the safety of this compound.

Objective: To evaluate the potential of a test substance to cause developmental defects in the offspring of exposed pregnant animals.

Materials:

-

Test substance (2-ethyl-1,3-hexanediol)

-

Vehicle control (e.g., deionized water)

-

Timed-pregnant laboratory animals (e.g., Sprague-Dawley rats)

-

Dosing apparatus (e.g., syringes, application patches)

-

Standard laboratory equipment for animal housing and observation

Procedure:

-

Groups of timed-pregnant female rats are randomly assigned to control and treatment groups (e.g., 25 animals per group).

-

The test substance is applied dermally at various dose levels (e.g., 1.0, 2.0, and 4.0 ml/kg/day) to the shaved backs of the animals during the period of major organogenesis (e.g., gestation days 6-15). The application site is typically covered with an occlusive dressing for a set period (e.g., 6 hours) each day.

-

Maternal health is monitored throughout the study, including body weight, food consumption, and clinical signs of toxicity.

-

On a day just prior to parturition (e.g., gestation day 20), the dams are euthanized, and a caesarean section is performed.

-

The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded.

-

Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

-

Statistical analyses are performed to determine any significant differences between the treated and control groups.

The logical flow of a developmental toxicity assessment is illustrated below:

Mechanism of Action and Signaling Pathways

Insect Repellency

The precise molecular mechanism by which 2-ethyl-1,3-hexanediol repels insects is not well-documented. However, for many repellents, the mode of action involves interaction with the insect's olfactory system.[8] It is hypothesized that repellent molecules may either block the receptors for host attractants (like carbon dioxide and lactic acid) or activate receptors that trigger an avoidance response in the insect. Given its relatively simple structure, it is possible that this compound acts as a general non-specific olfactory disruptor.

Developmental Toxicity

The developmental toxicity of 2-ethyl-1,3-hexanediol was observed at high doses that also caused maternal toxicity.[5][6] The specific signaling pathways disrupted by this compound leading to developmental effects have not been fully elucidated. The observed effects, such as reduced ossification and hydroureter, suggest potential interference with critical developmental processes.[3][10] However, without further research, any depiction of a specific signaling pathway would be speculative.

Conclusion

2-Ethyl-1,3-hexanediol holds a significant place in the history of chemical insect repellents. Its development at Rutgers University provided a much-needed tool for the protection of military personnel and later, the general public. The synthesis of this compound is a straightforward industrial process involving aldol condensation and hydrogenation. While effective as a repellent, subsequent toxicological studies raised concerns about its potential for developmental toxicity, leading to the discontinuation of its use in products intended for direct application to human skin. This historical account serves as a valuable case study for researchers and professionals in the fields of drug development and toxicology, highlighting the importance of thorough safety assessments for all chemical products.

References

- 1. EP0717730B1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. tandfonline.com [tandfonline.com]

- 4. youtube.com [youtube.com]

- 5. US5663452A - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 2-Ethyl-1,3-hexanediol | 94-96-2 [chemicalbook.com]

- 8. Design of a Repellent Against Aedes aegypti (Diptera: Culicidae) Using in silico Simulations With AaegOBP1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of 2-ethyl-1-hexanol as contaminant in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. godavaribiorefineries.com [godavaribiorefineries.com]

The Versatile Role of 2-Ethyl-1,3-Hexanediol in Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction